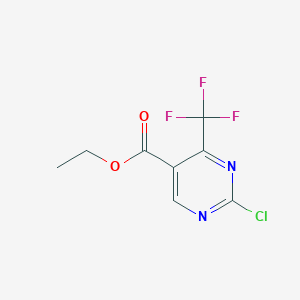

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6) is a halogenated pyrimidine derivative with a trifluoromethyl substituent. Its molecular formula is C₈H₆ClF₃N₂O₂, and it is widely used as a building block in pharmaceutical and agrochemical synthesis due to its reactive ester group and electron-deficient pyrimidine ring . The compound’s structure combines a chloro group at position 2, a trifluoromethyl group at position 4, and an ethyl ester at position 5, making it a versatile intermediate for nucleophilic substitution or hydrolysis reactions.

Propriétés

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDSDBJYAMHCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381655 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187035-79-6 | |

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of chloroform and sodium carbonate to neutralize the reaction mixture . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Analyse Des Réactions Chimiques

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at position 2 can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Role as an Intermediate:

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is primarily used as an intermediate in synthesizing pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders and cancer treatments. The trifluoromethyl group enhances the compound's biological activity, making it a valuable building block in medicinal chemistry.

Case Study:

A study focused on the synthesis of inhibitors for NF-kB and AP-1 gene expression utilized this compound to explore its potential in anti-inflammatory therapies. The results indicated that derivatives of this compound exhibited significant inhibitory effects on these pathways, suggesting potential therapeutic applications against inflammatory diseases .

Agricultural Chemicals

Formulation of Agrochemicals:

This compound is also employed in formulating various agrochemicals, including herbicides and fungicides. Its efficacy in crop protection enhances agricultural productivity while minimizing losses due to pests and diseases.

Data Table: Agrochemical Applications

| Agrochemical Type | Function | Effectiveness |

|---|---|---|

| Herbicides | Weed control | High |

| Fungicides | Fungal disease control | Moderate to High |

Material Science

Development of Advanced Materials:

In material science, this compound is investigated for its potential in creating advanced materials such as polymers and coatings. The unique chemical properties imparted by the trifluoromethyl group contribute to the durability and performance of these materials.

Fluorinated Compounds Research

Understanding Fluorinated Compounds:

The presence of the trifluoromethyl group makes this compound particularly valuable in research aimed at understanding the behavior of fluorinated compounds. These compounds are crucial in various industrial applications due to their unique chemical properties.

Analytical Chemistry

Standard for Analytical Methods:

this compound serves as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds within complex mixtures. Its stability and reactivity make it suitable for use in various analytical techniques.

Mécanisme D'action

The mechanism of action of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of disease progression . The compound’s trifluoromethyl group enhances its binding affinity and specificity to target proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Pyrimidine Ring

Ethyl 4-Chloro-2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4)

- Structure : Chloro and trifluoromethyl groups are swapped (positions 2 and 4).

- Impact : The altered substituent positions modify electronic effects. The trifluoromethyl group at position 2 may increase steric hindrance, affecting reactivity in cross-coupling reactions.

- Applications : Used in medicinal chemistry for kinase inhibitor synthesis .

Ethyl 2-Bromo-4-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 1823388-62-0)

- Structure : Bromine replaces chlorine at position 2.

- Impact : Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability in nucleophilic substitutions. This increases utility in Suzuki-Miyaura couplings .

- Molecular Weight : 299 g/mol (vs. 254.6 g/mol for the chloro analog) .

Ethyl 4-Hydroxy-2-(Trifluoromethyl)pyrimidine-5-carboxylate

- Structure : Hydroxyl group replaces chlorine at position 4.

- This derivative is a precursor for prodrug synthesis .

Heterocyclic Ring Modifications

Ethyl 2-Chloro-4-(Trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3)

Functional Group Additions

Ethyl 4-Amino-2-(Trifluoromethyl)pyrimidine-5-carboxylate (CAS 653-95-2)

- Structure: Amino group replaces chlorine at position 4.

- Impact: The amino group enables conjugation or further functionalization (e.g., amide bond formation). This compound is critical in synthesizing kinase inhibitors and antibacterial agents .

Ethyl 4-(2-Fluorophenyl)-2-Methylpyrimidine-5-carboxylate (CAS 160850-84-0)

Data Tables

Table 1: Key Structural Analogs and Properties

Activité Biologique

Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 187035-79-6) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmaceutical and agrochemical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 254.59 g/mol. The presence of the trifluoromethyl group is notable for imparting chemical stability and enhancing biological activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are not fully elucidated. However, it is known to interact with various enzymes and proteins, influencing metabolic reactions. For instance, it participates in nucleophilic substitution reactions, acting as a substrate for enzymes involved in these processes.

Cellular Effects

This compound has been shown to modulate significant cellular processes, including:

- Inflammatory Pathways : this compound can inhibit enzymes associated with the NF-kB inflammatory pathway, thereby reducing inflammation.

- Gene Expression : It affects gene expression patterns, potentially altering cellular responses to various stimuli .

Pharmacological Applications

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antiviral Activity : Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties against viruses such as Zika and dengue .

- Cancer Research : The compound has been investigated for its role in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Larvicidal Activity : A study demonstrated that analogs of this compound possess larvicidal activity against Anopheles arabiensis, suggesting potential applications in vector control .

Dosage and Toxicity

The effects of this compound vary with dosage:

- Low Doses : Therapeutic effects with minimal toxicity have been observed.

- High Doses : Increased risk of toxicity and organ damage has been reported, necessitating careful dosage considerations in experimental settings.

Comparative Analysis of Biological Activity

The following table summarizes key biological activities associated with this compound compared to related pyrimidine derivatives:

Q & A

Q. How can researchers confirm the structural identity of ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to verify substituent positions. For example, the trifluoromethyl group () typically shows a singlet in NMR .

- Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular weight via [M+H] peaks. A related pyrimidine derivative showed an [M+H] peak at m/z 338 .

- Elemental Analysis: Validate purity and stoichiometry (e.g., CHClFNO) to rule out impurities .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: Two primary methods are employed:

- Biginelli Reaction: One-pot condensation of thioureas, aldehydes, and β-ketoesters under acidic conditions. For example, ethyl acetoacetate and substituted thioureas yield tetrahydropyrimidine intermediates, which can be oxidized to pyrimidines .

- Ester Hydrolysis Followed by Functionalization: Hydrolysis of ethyl esters (e.g., using NaOH in ethanol/water at room temperature) yields carboxylic acids, which can be re-esterified or chlorinated. A similar protocol achieved 86% yield for a trifluoromethylpyrimidine analog .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

- Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 2-chloro position, reducing hydrolysis byproducts. Ethanol/water mixtures are preferred for controlled hydrolysis .

- Catalyst Screening: Lewis acids like ZnCl or FeCl improve regioselectivity in cyclization steps. For example, ZnCl increased yields in pyrimidine ring closure by 15–20% .

Q. What strategies are effective for resolving contradictions in crystallographic and spectroscopic data?

- Methodological Answer:

- X-ray Crystallography: Use SHELX software for structure refinement. SHELXL is robust for small-molecule crystallography, even with high-resolution or twinned data .

- Cross-Validation: Compare NMR chemical shifts with density functional theory (DFT)-calculated values to identify discrepancies caused by dynamic effects (e.g., rotational barriers in groups) .

Q. How can researchers assess the stability of the chloro and ester groups under varying pH conditions?

- Methodological Answer:

- Hydrolysis Kinetics: Monitor degradation via HPLC at pH 1–14. The 2-chloro substituent is susceptible to nucleophilic displacement at pH > 10, while the ester hydrolyzes rapidly under alkaline conditions (e.g., NaOH in ethanol/water) .

- Stabilization Strategies: Use anhydrous solvents (e.g., THF) for reactions requiring neutral pH. Store the compound at –20°C under nitrogen to prevent moisture-induced degradation .

Q. What analytical techniques are critical for detecting trace byproducts in scaled-up syntheses?

- Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Identifies low-abundance impurities (e.g., dechlorinated or dimerized byproducts).

- Thin-Layer Chromatography (TLC): Screen reaction progress with UV-active plates. A study on pyrimidine analogs used TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .

Q. How can computational modeling predict reactive sites for further functionalization?

- Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic centers (e.g., the 2-chloro position) and nucleophilic sites (e.g., the ester carbonyl oxygen).

- Docking Studies: Simulate interactions with enzymes (e.g., kinases) to prioritize substituents for biological activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between LCMS purity and elemental analysis results?

- Methodological Answer:

- LCMS Limitations: Ion suppression or adduct formation can skew purity estimates. Re-run samples with alternative ionization methods (e.g., APCI instead of ESI).

- Elemental Analysis Calibration: Use certified reference standards to validate carbon/hydrogen/nitrogen ratios. A study resolved a 2% discrepancy by recalibrating combustion parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.